

# "Butyraldehyde 2,4-Dinitrophenylhydrazone-d3" chemical structure and properties

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Compound of Interest

Compound Name:

Butyraldehyde 2,4Dinitrophenylhydrazone-d3

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# An In-depth Technical Guide to Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyraldehyde 2,4- Dinitrophenylhydrazone-d3**, a deuterated derivative of the corresponding carbonyl compound. This document details its chemical structure, properties, synthesis, and analysis, making it a valuable resource for researchers in analytical chemistry, drug metabolism studies, and environmental analysis. The use of deuterated standards is crucial for enhancing the accuracy and precision of quantitative mass spectrometry-based assays.

# **Chemical Structure and Properties**

**Butyraldehyde 2,4-dinitrophenylhydrazone-d3** is an isotopically labeled compound where three hydrogen atoms on the dinitrophenyl ring are replaced by deuterium. This substitution results in a minimal change in its chemical properties compared to the unlabeled analog, but a distinct mass shift that is readily detectable by mass spectrometry.

#### Chemical Structure:

Systematic Name: N-(butylideneamino)-2,3,5-trideuterio-4,6-dinitroaniline[1]



• Synonyms: Butanal, (4,6-dinitrophenyl-2,3,5-d3)hydrazone[1]

The chemical structure of **Butyraldehyde 2,4-Dinitrophenylhydrazone-d3** is as follows:

Chemical Structure of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

## **Physicochemical Properties**

The physicochemical properties of the deuterated and non-deuterated forms are summarized in the table below. The primary difference lies in their molecular weights, which is the basis for their differentiation in mass spectrometry. Other properties such as melting point and solubility are expected to be very similar.

Property	Butyraldehyde 2,4- Dinitrophenylhydrazone- d3	Butyraldehyde 2,4- Dinitrophenylhydrazone
CAS Number	259824-54-9[1]	1527-98-6[2]
Molecular Formula	C10H9D3N4O4	C <sub>10</sub> H <sub>12</sub> N <sub>4</sub> O <sub>4</sub> [2]
Molecular Weight	255.25 g/mol [1]	252.23 g/mol [2]
Appearance	Red to orange solid[3]	Red to orange solid[3]
Melting Point	Not reported	117-119 °C[4]
Solubility	Soluble in organic solvents like ethanol, methanol, and acetonitrile.	Soluble in organic solvents like ethanol, methanol, and acetonitrile.

# Experimental Protocols Synthesis of Butyraldehyde 2,4-Dinitrophenylhydrazoned3

The synthesis of **Butyraldehyde 2,4-Dinitrophenylhydrazone-d3** involves the condensation reaction between butyraldehyde and 2,4-Dinitrophenylhydrazine-d3 (Brady's reagent). As 2,4-Dinitrophenylhydrazine-d3 may not be readily available, a common approach is to use deuterated solvents and acids in the synthesis with unlabeled 2,4-dinitrophenylhydrazine to



achieve deuterium exchange on the aromatic ring, though direct synthesis with a deuterated precursor is preferred for specific labeling. The following is a general representative protocol.

#### Materials:

- Butyraldehyde
- 2,4-Dinitrophenylhydrazine
- Deuterated sulfuric acid (D<sub>2</sub>SO<sub>4</sub>)
- Deuterated methanol (CD₃OD)
- Ethanol (for recrystallization)

#### Procedure:

- Preparation of Brady's Reagent-d3: In a flask, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of deuterated methanol. Carefully add 1 mL of deuterated sulfuric acid dropwise while stirring.
- Reaction: In a separate flask, dissolve 0.2 mL of butyraldehyde in 5 mL of deuterated methanol.
- Slowly add the Brady's reagent-d3 solution to the butyraldehyde solution with constant stirring.
- An orange to red precipitate of **Butyraldehyde 2,4-Dinitrophenylhydrazone-d3** will form.
- Allow the reaction mixture to stand at room temperature for 30 minutes to ensure complete precipitation.
- Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
- Recrystallize the product from hot ethanol to obtain pure crystals.
- Dry the crystals in a desiccator.





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#### Synthesis Workflow

## **Analytical Methods**

HPLC is a common technique for the analysis and quantification of dinitrophenylhydrazone derivatives.

#### Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm)

#### Mobile Phase:

 A gradient of acetonitrile and water is typically used. For example, a gradient starting from 60% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.

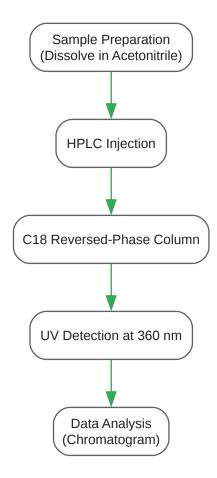
#### Detection:



• UV detection at 360 nm.[5]

#### Sample Preparation:

• Dissolve the sample in acetonitrile or the initial mobile phase composition.



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#### **HPLC Analysis Workflow**

NMR spectroscopy is essential for confirming the structure and the position of deuterium labeling. The <sup>1</sup>H NMR spectrum of the deuterated compound will show the absence of signals for the aromatic protons at the deuterated positions.

Expected <sup>1</sup>H NMR Data (Non-deuterated, for comparison):



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.1	d	1H	Aromatic H
~8.4	dd	1H	Aromatic H
~8.0	d	1H	Aromatic H
~7.6	t	1H	-CH=N-
~2.4	q	2H	-CH <sub>2</sub> -CH=
~1.7	sextet	2H	-CH2-CH2-CH=
~1.0	t	3H	-CH₃

Note: The exact chemical shifts can vary depending on the solvent and instrument.

Mass spectrometry is the primary technique for which this deuterated standard is intended. It allows for the differentiation between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z).

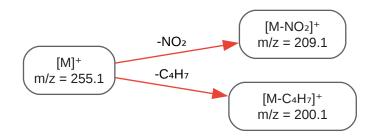
#### **Expected Mass Spectral Data:**

lon	m/z (Butyraldehyde 2,4- Dinitrophenylhydrazone- d3)	m/z (Butyraldehyde 2,4- Dinitrophenylhydrazone)
[M]+	255.1	252.1
[M-NO <sub>2</sub> ]+	209.1	206.1
[M-C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	200.1	197.1

#### Fragmentation Pathway:

The fragmentation of dinitrophenylhydrazones in mass spectrometry often involves cleavage of the N-N bond and losses of nitro groups. The deuterated analog will exhibit corresponding mass shifts in its fragment ions.





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MS Fragmentation

# **Applications**

**Butyraldehyde 2,4-Dinitrophenylhydrazone-d3** is primarily used as an internal standard in quantitative analysis. Its applications span various fields:

- Environmental Monitoring: For the accurate quantification of butyraldehyde in air, water, and soil samples.
- Food and Beverage Analysis: To determine the levels of butyraldehyde, a common flavor and fragrance compound.
- Clinical and Toxicological Studies: In the analysis of biological samples for exposure to butyraldehyde.
- Drug Metabolism Studies: As an internal standard in pharmacokinetic and metabolic profiling of drugs that may metabolize to or interact with butyraldehyde.

The use of a deuterated internal standard like **Butyraldehyde 2,4-Dinitrophenylhydrazone-d3** is critical for correcting for matrix effects and variations in sample preparation and instrument response, leading to more reliable and accurate quantitative results.

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- To cite this document: BenchChem. ["Butyraldehyde 2,4-Dinitrophenylhydrazone-d3" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147567#butyraldehyde-2-4-dinitrophenylhydrazone-d3-chemical-structure-and-properties]

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